molecular formula C11H16O2 B13296065 (2E)-3-{bicyclo[2.2.2]octan-2-yl}prop-2-enoic acid

(2E)-3-{bicyclo[2.2.2]octan-2-yl}prop-2-enoic acid

Cat. No.: B13296065
M. Wt: 180.24 g/mol
InChI Key: YHGKEKMCLQTUNE-AATRIKPKSA-N
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Description

(2E)-3-{bicyclo[222]octan-2-yl}prop-2-enoic acid is an organic compound characterized by a bicyclic structure fused with a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{bicyclo[2.2.2]octan-2-yl}prop-2-enoic acid typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{bicyclo[2.2.2]octan-2-yl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-3-{bicyclo[2.2.2]octan-2-yl}prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E)-3-{bicyclo[2.2.2]octan-2-yl}prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{bicyclo[2.2.2]octan-2-yl}prop-2-enoic acid is unique due to its combination of a bicyclic structure with a propenoic acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(E)-3-(2-bicyclo[2.2.2]octanyl)prop-2-enoic acid

InChI

InChI=1S/C11H16O2/c12-11(13)6-5-10-7-8-1-3-9(10)4-2-8/h5-6,8-10H,1-4,7H2,(H,12,13)/b6-5+

InChI Key

YHGKEKMCLQTUNE-AATRIKPKSA-N

Isomeric SMILES

C1CC2CCC1CC2/C=C/C(=O)O

Canonical SMILES

C1CC2CCC1CC2C=CC(=O)O

Origin of Product

United States

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